molecular formula C11H16BrNO3S B8407090 4-Bromomethyl-N-(2-hydroxy-2-methylpropyl)benzenesulfonamide

4-Bromomethyl-N-(2-hydroxy-2-methylpropyl)benzenesulfonamide

Cat. No. B8407090
M. Wt: 322.22 g/mol
InChI Key: QLPDBPDBWCYESX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07067540B2

Procedure details

4-(Bromomethyl)benzenesulfonyl chloride (2.0 g, 7.3 mmol) was dissolved in tetrahydrofuran. 3-Amino-2-methyl-2-propanol (1.0 g, 8 mmol) and and N,N-diisopropylethylamine (1.5 mL, 8.8 mmol) were added, and the reaction was allowed to stir at ambient temperature for 30 minutes. The reaction was concentrated to an oil that was partitioned between water and ethyl acetate and extracted with ethyl acetate. The organic extracts were combined, washed with brine, dried over Na2SO4, and filtered. The resulting filtrate was concentrated to an oil that was a mixture of the title compound and 4-chloromethyl-N-(2-hydroxy-2-methylpropyl) benzenesulfonamide. The resulting oil was dried in vacuo (1.9 g, 81%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3]1[CH:8]=[CH:7][C:6]([S:9](Cl)(=[O:11])=[O:10])=[CH:5][CH:4]=1.[NH2:13][CH2:14][C:15]([CH3:18])([OH:17])[CH3:16].C(N(CC)C(C)C)(C)C>O1CCCC1>[Br:1][CH2:2][C:3]1[CH:8]=[CH:7][C:6]([S:9]([NH:13][CH2:14][C:15]([OH:17])([CH3:18])[CH3:16])(=[O:11])=[O:10])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrCC1=CC=C(C=C1)S(=O)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
NCC(C)(O)C
Name
Quantity
1.5 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at ambient temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated to an oil that
CUSTOM
Type
CUSTOM
Details
was partitioned between water and ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The resulting filtrate was concentrated to an oil that
ADDITION
Type
ADDITION
Details
a mixture of the title compound and 4-chloromethyl-N-(2-hydroxy-2-methylpropyl) benzenesulfonamide
CUSTOM
Type
CUSTOM
Details
The resulting oil was dried in vacuo (1.9 g, 81%)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
BrCC1=CC=C(C=C1)S(=O)(=O)NCC(C)(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.